![molecular formula C10H6ClNO2 B1357276 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde CAS No. 869496-60-6](/img/structure/B1357276.png)
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde
Overview
Description
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde is an off-white amorphous powder . It has a molecular formula of C10H6ClNO2 and a molecular weight of 207.62 .
Molecular Structure Analysis
The molecule of the title compound, C10H6NO2, shows normal values for all bond lengths and angles . The dihedral angle between the mean plane of the isoxazole fragment and the benzene ring is 6.81 (2) .Physical And Chemical Properties Analysis
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde is an off-white amorphous powder . It has a melting point of 86-92 °C . The storage temperature is recommended to be at 0-8 °C .Scientific Research Applications
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde: Scientific Research Applications:
Medicinal Chemistry
Isoxazoles, including compounds like 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde, are often used as pharmacophores in medicinal chemistry. They serve as a core structure upon which drug molecules can be designed to interact with specific biological targets .
Synthesis of Natural Products
These compounds are also important intermediates in the synthesis of complex natural products. They can be used to construct larger, more complex molecules found in nature, which may have various biological activities .
Antitubercular Agents
Derivatives of phenylisoxazole carbaldehydes have been synthesized and characterized for their antitubercular activity. This suggests that 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde could potentially be used to develop new treatments for tuberculosis .
Proteomics Research
The compound is available for purchase as a biochemical for proteomics research, indicating its use in the study of proteins and their functions within biological systems .
Educational Purposes
In academic settings, such compounds can be used to teach advanced organic synthesis techniques and chemical reaction mechanisms.
ResearchGate Wiley Online Library Thomas Scientific Santa Cruz Biotechnology
Safety And Hazards
properties
IUPAC Name |
3-(3-chlorophenyl)-1,2-oxazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCHLLPQCIJQJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587413 | |
Record name | 3-(3-Chlorophenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde | |
CAS RN |
869496-60-6 | |
Record name | 3-(3-Chlorophenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.